molecular formula C10H7N3 B1461041 5-phenyl-1H-pyrazole-3-carbonitrile CAS No. 1290685-13-0

5-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B1461041
CAS No.: 1290685-13-0
M. Wt: 169.18 g/mol
InChI Key: AEHWUPOTNBFDIY-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocyclic Compounds in Academic Research

Pyrazole-containing molecules are a class of heterocyclic compounds that have demonstrated a remarkable breadth of applications, particularly in medicinal chemistry. globalresearchonline.netmdpi.com They are key components in a variety of pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.netmdpi.com The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties, making it a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net This has led to the development of several FDA-approved drugs containing the pyrazole core, such as Celecoxib and Rimonabant. mdpi.com The continuous exploration of pyrazole derivatives in academic and industrial research underscores their profound impact on the development of new therapeutic agents and functional materials. ias.ac.in

Importance of the Pyrazole Carbonitrile Scaffold in Chemical Sciences

The introduction of a carbonitrile (cyanide) group to the pyrazole ring, as seen in the pyrazole carbonitrile scaffold, significantly enhances its chemical reactivity and utility. The nitrile group is a versatile functional group that can participate in a wide range of chemical transformations, serving as a precursor for the synthesis of amines, amides, carboxylic acids, and other heterocyclic systems. google.com This functional handle allows for the facile elaboration of the pyrazole core, enabling the construction of complex molecular architectures.

Specifically, the 5-phenyl-1H-pyrazole-3-carbonitrile structure combines the stability and aromaticity of the pyrazole ring with the reactivity of the nitrile group and the steric and electronic influence of the phenyl substituent. This combination makes it a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. mdpi.comnih.gov

Research Landscape and Emerging Trends in Phenylpyrazole Chemistry

The field of phenylpyrazole chemistry is dynamic, with ongoing research focused on several key areas. A significant trend is the development of novel and more efficient synthetic methodologies for creating substituted phenylpyrazoles. researchgate.netrsc.org This includes the use of multicomponent reactions and green chemistry principles to improve yields and reduce environmental impact. researchgate.net

Furthermore, there is a growing interest in the application of phenylpyrazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The photophysical properties of these compounds are being actively investigated to create new materials with tailored optical and electronic characteristics.

In medicinal chemistry, the focus remains on the discovery of new therapeutic agents based on the phenylpyrazole scaffold. Researchers are exploring the structure-activity relationships of these compounds to design more potent and selective inhibitors of various biological targets, including enzymes and receptors implicated in a range of diseases. nih.gov For instance, certain phenylpyrazole derivatives have been investigated for their potential as anti-HIV agents. nih.gov The insecticidal properties of phenylpyrazoles, exemplified by the commercial success of Fipronil, also continue to drive research into new agrochemicals. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWUPOTNBFDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Phenyl 1h Pyrazole 3 Carbonitrile and Its Derivatives

Classical Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring through cyclocondensation is a foundational method in heterocyclic chemistry. These reactions typically involve the condensation of a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.

Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a primary and widely used method for pyrazole synthesis. mdpi.com This approach involves the condensation of a hydrazine with a molecule containing two carbonyl groups separated by a single carbon atom. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net

In the context of 5-phenyl-1H-pyrazole-3-carbonitrile, a suitable 1,3-dicarbonyl precursor would be a derivative of benzoylacetonitrile (B15868). For instance, the reaction of phenylhydrazine (B124118) with a β-ketonitrile can lead to the formation of the corresponding pyrazole. The regioselectivity of this reaction, determining the position of the phenyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org

The versatility of this method is enhanced by the availability of a wide range of substituted hydrazines and dicarbonyl compounds, allowing for the synthesis of a diverse library of pyrazole derivatives. mdpi.com

Utilisation of α-Keto Nitriles and Related Precursors

α-Keto nitriles, such as benzoylacetonitrile, are valuable precursors for the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitriles. beilstein-journals.orgnih.gov The reaction of benzoylacetonitrile with hydrazine hydrate (B1144303) leads to the formation of 3-amino-5-phenyl-1H-pyrazole. nih.gov To obtain the desired 3-carbonitrile derivative, modifications to the starting materials or reaction sequence are necessary.

One approach involves the reaction of a suitably substituted precursor, such as (ethoxymethylene)malononitrile, with a hydrazine derivative. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enol ether, followed by cyclization and aromatization to yield the pyrazole. The regiochemistry is influenced by the electronic properties of the substituents on the hydrazine. For example, using a hydrazine with an electron-withdrawing group can direct the cyano group to the 3-position of the pyrazole ring.

Another strategy involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. nih.gov Further chemical transformations would be required to convert the 4-carbonitrile to a 3-carbonitrile derivative.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. acs.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. acs.orgrsc.org

For the synthesis of this compound, a common strategy involves the reaction of a diazo compound with an alkyne. For example, the reaction of phenyldiazomethane (B1605601) with an alkyne bearing a cyano group would lead to the desired pyrazole. acs.org Alternatively, a nitrile imine generated in situ from a hydrazonoyl halide can react with an appropriate alkyne. rsc.org The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.orgresearchgate.net

Recent advancements have focused on developing more convenient one-pot procedures where the diazo compound is generated in situ from stable precursors like tosylhydrazones, thus avoiding the need to handle potentially hazardous diazo compounds directly. acs.org The use of catalysts, such as Lewis acids, can also promote the reaction and influence its regioselectivity. researchgate.net

Multicomponent Reactions (MCRs) for Pyrazole Carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comnih.gov These reactions involve the combination of three or more starting materials in a one-pot fashion to form a single product that incorporates the majority of the atoms from the reactants.

One-Pot Condensations of Aldehyde Derivatives, Cyanoacetates, and Phenylhydrazine

A prominent MCR for the synthesis of pyrazole derivatives involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound like a cyanoacetate (B8463686), and a hydrazine derivative. beilstein-journals.orgnih.gov For the synthesis of this compound derivatives, benzaldehyde (B42025) or its derivatives, a cyanoacetate ester, and phenylhydrazine can be employed.

The reaction mechanism typically proceeds through a series of sequential steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov For instance, the reaction of an aldehyde with a cyanoacetate can form an α,β-unsaturated intermediate, which then undergoes a Michael addition with phenylhydrazine. Subsequent intramolecular cyclization and aromatization lead to the formation of the pyrazole ring. nih.gov

The use of catalysts, such as heterogeneous nickel-based catalysts or layered double hydroxides, can enhance the efficiency of these reactions, often allowing them to proceed under mild and environmentally friendly conditions. nih.govmdpi.com

Table 1: Examples of Catalysts Used in the Multicomponent Synthesis of Pyrazole Derivatives

CatalystReactantsSolventConditionsYield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehydes, Malononitrile (B47326), PhenylhydrazineH₂O/EtOH55 °C85-93 nih.gov
Nickel-based catalystAldehydes, Ketones, Hydrazines-Room Temp- mdpi.com
HAp/ZnCl₂ nano-flakesArylidene malononitrile, Isothiocyanates, Hydrazine hydrate-60-70 °CHigh biointerfaceresearch.com
CoCeO₂ NanoparticlesAldehydes, Ethyl acetoacetate, Hydrazine hydrate, MalononitrileWaterRefluxHigh ckthakurcollege.net
Montmorillonite K-10Aldehydes, Malononitrile, PyrazoloneAqueous EthanolRoom Temp80-91 semanticscholar.org

This table is not exhaustive and represents a selection of catalysts and conditions.

Strategic Application of Ethyl Cyanoacetate and Malononitrile in MCRs

Ethyl cyanoacetate and malononitrile are key building blocks in multicomponent reactions for the synthesis of functionalized pyrazoles due to their active methylene group. Their versatility allows for the construction of a wide range of heterocyclic systems. tandfonline.comresearchgate.net

In the context of pyrazole synthesis, both reagents can participate in Knoevenagel condensations with aldehydes to form reactive intermediates. nih.gov For example, the reaction of an aldehyde, malononitrile, and a hydrazine derivative is a common three-component approach to synthesize 5-aminopyrazole-4-carbonitriles. beilstein-journals.orgnih.gov

Ethyl cyanoacetate can be used in four-component reactions, often in combination with an aldehyde, hydrazine, and another active methylene compound like malononitrile, to construct more complex pyranopyrazole systems. nih.govtandfonline.com The reaction pathway can be directed by the choice of catalyst and reaction conditions. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, a four-component reaction of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate is frequently employed. nih.govrsc.org

The strategic choice between ethyl cyanoacetate and malononitrile allows for the introduction of different functional groups at the 5-position of the resulting pyrazole or pyranopyrazole ring, providing a valuable tool for creating structural diversity. tandfonline.com

Table 2: Comparison of Ethyl Cyanoacetate and Malononitrile in MCRs for Pyrazole Synthesis

ReagentTypical MCRResulting Functional Group at C5Key IntermediatesReference
Malononitrile 3-component (aldehyde, hydrazine, malononitrile)Aminoα,β-unsaturated dinitrile beilstein-journals.orgnih.gov
Ethyl Cyanoacetate 4-component (aldehyde, hydrazine, malononitrile, ethyl acetoacetate)Varies (often part of a fused ring)α,β-unsaturated cyanoester nih.govtandfonline.com

This table provides a general overview and specific outcomes can vary based on reaction conditions.

Advanced Multi-Component Reaction Sequences (e.g., Knoevenagel Condensation, Michael Addition, Cyclization)

The synthesis of the this compound core is efficiently achieved through one-pot, multi-component reactions (MCRs) that combine three starting materials: an aldehyde (such as benzaldehyde), a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a hydrazine derivative (e.g., phenylhydrazine). frontiersin.orgbohrium.comniscpr.res.in This approach is lauded for its operational simplicity and for minimizing waste by reducing the number of intermediate purification steps. researchgate.net

The underlying mechanism of this transformation typically involves a cascade of well-established organic reactions. The process often initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound. niscpr.res.in This is followed by a Michael addition of the hydrazine to the resulting α,β-unsaturated nitrile. The sequence culminates in an intramolecular cyclization and subsequent dehydration or oxidation to yield the stable aromatic pyrazole ring. niscpr.res.in This strategic combination of reactions into a single synthetic operation exemplifies the elegance and efficiency of MCRs in modern heterocyclic chemistry. researchgate.net

Green Chemistry Principles in Pyrazole Carbonitrile Synthesis

In line with the growing emphasis on environmental responsibility, the synthesis of pyrazole carbonitriles is increasingly guided by the principles of green chemistry. nih.gov This involves the use of safer solvents, the reduction of hazardous byproducts, and the implementation of energy-efficient protocols. frontiersin.org

Application of Deep Eutectic Solvents (e.g., K2CO3/Glycerol (B35011), Glucose/Urea)

Deep eutectic solvents (DESs) have emerged as a promising class of green reaction media, offering a sustainable alternative to volatile organic compounds. frontiersin.orgnih.gov These mixtures, formed from a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-toxic, and inexpensive. frontiersin.orgnih.gov

One notable example is the use of a potassium carbonate (K2CO3) and glycerol mixture for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. frontiersin.orgbohrium.com In this system, the DES acts as both the solvent and the catalyst, facilitating the three-component reaction of an aldehyde, ethyl cyanoacetate, and phenylhydrazine. frontiersin.org Studies have optimized the molar ratio of K2CO3 to glycerol, finding that a 1:4 ratio provides the best results. frontiersin.org This method yields products in high efficiency (85–95%) within short reaction times (15–20 minutes) at a moderate temperature of 60°C. frontiersin.orgfrontiersin.org

Similarly, DESs composed of glucose and urea (B33335) have been successfully employed for the synthesis of pyrazole-4-carbonitrile derivatives. researchgate.netresearchgate.net These biocompatible solvent systems can be reused multiple times with only a minimal decrease in reaction efficiency, further enhancing their green credentials. researchgate.net

Aqueous Media and Solvent-Free Reaction Conditions

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of pyrazole-4-carbonitrile derivatives has been effectively demonstrated in aqueous media, often accelerated by a simple inorganic salt catalyst like sodium chloride (NaCl). researchgate.netgrowingscience.com These reactions proceed smoothly at room temperature, offering high yields and a simple workup procedure, thereby avoiding the use of hazardous organic solvents. researchgate.net

Solvent-free, or neat, reaction conditions represent another significant green advancement. researchgate.netjetir.org These methods, often assisted by grinding or microwave irradiation, eliminate the need for any solvent, which simplifies product isolation, reduces waste, and can lead to shorter reaction times and higher yields. nih.govjetir.org For instance, the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-5-aryl-1H-pyrazole-4-carbonitriles has been achieved under solvent-free conditions using microwave heating. mdpi.com

Microwave and Ultrasound-Assisted Synthetic Protocols

To enhance reaction rates and improve energy efficiency, microwave (MW) and ultrasound irradiation have been adopted as non-conventional energy sources for pyrazole synthesis. rsc.orgmdpi.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govnih.gov This technique has been successfully applied to the solvent-free synthesis of various pyrazole derivatives, including pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

Ultrasound-assisted synthesis is another valuable green technique that accelerates reactions through acoustic cavitation. rsc.orgresearchgate.netnih.gov This method has been used for the multicomponent synthesis of pyrazoles in aqueous media, often without the need for a catalyst. nih.gov The use of ultrasound typically results in higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net

Catalytic Strategies in Pyrazole Carbonitrile Synthesis

The choice of catalyst plays a pivotal role in the efficiency and selectivity of pyrazole carbonitrile synthesis. While various catalytic systems exist, a notable trend is the exploration of simple, inexpensive, and environmentally benign catalysts.

Exploration of Inorganic Salt Catalysis (e.g., NaCl, K2CO3)

Simple inorganic salts have proven to be surprisingly effective catalysts for the synthesis of pyrazole carbonitriles, aligning with the principles of green and cost-effective chemistry. researchgate.net

Sodium chloride (NaCl) has been identified as a proficient and eco-friendly catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives in water. researchgate.netgrowingscience.com This method is attractive due to its simplicity, use of a readily available and non-toxic catalyst, and operation at room temperature, which minimizes energy consumption. researchgate.net

Potassium carbonate (K2CO3) is another widely used inorganic salt in these syntheses. It functions effectively as a base catalyst in both conventional solvents and as a component of deep eutectic solvents. frontiersin.orgnih.govresearchgate.net For example, K2CO3 has been used to mediate the [3+2] cycloaddition reaction between in situ-generated nitrile imines and cinnamic aldehydes to produce multi-substituted pyrazoles under mild conditions. nih.gov Its role is also crucial in DES systems like K2CO3/glycerol, where it acts as a catalyst for the multicomponent synthesis of pyrazole derivatives. frontiersin.orgcivilica.com

Organocatalysis and Acid-Base Catalysis (e.g., Piperidine, Acetic Acid, Potassium Phthalimide)

Organocatalysis and traditional acid-base catalysis represent fundamental and widely employed strategies for the synthesis of pyrazole derivatives. These methods are valued for their simplicity, cost-effectiveness, and the ability to promote key bond-forming reactions.

Piperidine , a secondary amine, is a classic example of a base catalyst used in the synthesis of pyrazole systems. It facilitates condensation reactions by activating substrates and promoting cyclization.

Acetic acid is frequently used as an acid catalyst, often in conjunction with other reagents, to facilitate the synthesis of various fused pyrazole systems. For instance, it has been employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives from the reaction of enaminones with 5-aminopyrazoles. beilstein-journals.org The acidic medium promotes the condensation and subsequent cyclization to yield the desired fused heterocyclic system. beilstein-journals.org Similarly, acetic acid is used in the preparation of substituted pyrazoles from the condensation of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines. nih.gov The regioselectivity of pyrazole synthesis from β-aminoenones and alkylhydrazines can also be improved by using acetic acid as a catalyst in solvents like DMSO or ethanol. nih.gov

Potassium phthalimide (B116566) has been investigated as an efficient organocatalyst for the one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives under microwave irradiation, highlighting a green chemistry approach. researchgate.net The use of N-(2-bromoethyl)phthalimide, which can be synthesized from potassium phthalimide and ethylene (B1197577) dibromide, is also a known route in organic synthesis. orgsyn.org

Nanocatalyst Applications (e.g., SnO–CeO2, Fe3O4-based, NiFe2O4)

In recent years, nanocatalysts have emerged as highly efficient and sustainable alternatives to traditional catalysts in organic synthesis. Their high surface-area-to-volume ratio, enhanced reactivity, and potential for recyclability make them particularly attractive for the synthesis of complex heterocyclic compounds like pyrazole derivatives.

SnO–CeO2 nanocomposites have been successfully utilized as recyclable heterogeneous catalysts for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. springerprofessional.deresearchgate.netresearchgate.net This method offers high yields (81–96%) in shorter reaction times using water as a green solvent. springerprofessional.deresearchgate.net The synergistic effect between SnO and CeO2 enhances the catalytic performance, and the catalyst can be recycled multiple times without significant loss of activity. springerprofessional.deresearchgate.net

Fe3O4-based nanocatalysts , owing to their magnetic properties, allow for easy separation and recovery from the reaction mixture. Various functionalized Fe3O4 nanoparticles have been designed for pyrazole synthesis. For instance, tannic acid-functionalized silica-coated Fe3O4 nanocomposites (Fe3O4@SP@TA) have been used for the solid-state synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives. tandfonline.com Another example is the use of Fe3O4@chitosan-tannic acid bionanocomposites for the synthesis of pyranopyrazoles in a one-pot four-component reaction. nih.gov Additionally, Fe3O4 surrounded by Ti-MOF nanostructures has been employed as an efficient magnetic nanocatalyst for the synthesis of pyrazole-4-carbonitrile derivatives. frontiersin.org Fe3O4/g-C3N4 nanocomposites have also been shown to be effective catalysts for the synthesis of dihydropyrano[2,3-c]pyrazoles. jsynthchem.com Magnetic Fe3O4 nanoparticles have been used as a heterogeneous catalyst in a four-component reaction to synthesize pyranopyrazoles in an aqueous medium. rsc.org

NiFe2O4 nanocatalysts also exhibit magnetic properties and have been employed in the synthesis of pyrazole derivatives. Nickel ferrite (B1171679) nanoparticles have been used as a recyclable catalyst for the synthesis of highly substituted 1,4-dihydropyrano[2,3-c]pyrazole derivatives via a four-component reaction under solvent-free conditions. pnu.ac.ir Furthermore, NiFe2O4@SiO2–Cu nanocomposites have been developed as a magnetically recoverable nanocatalyst for the regioselective synthesis of β-thiol-1,2,3-triazoles. nih.gov

Homogeneous and Heterogeneous Catalytic Systems

Both homogeneous and heterogeneous catalytic systems play crucial roles in the synthesis of this compound and its derivatives, each offering distinct advantages.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often leading to high reactivity and selectivity under mild conditions. An example includes the use of copper(II) nitrate (B79036) as a catalyst for the acid-free condensation of 1,3-diketones with substituted hydrazines, providing highly regioselective products at room temperature. nih.gov

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers significant benefits in terms of catalyst separation, recovery, and reusability, aligning with the principles of green chemistry. The nanocatalysts discussed in the previous section, such as SnO–CeO2, Fe3O4-based materials, and NiFe2O4, are prime examples of heterogeneous catalysts. springerprofessional.deresearchgate.netresearchgate.nettandfonline.comnih.govfrontiersin.orgjsynthchem.comrsc.orgpnu.ac.irnih.gov For instance, a recyclable SnO–CeO2 nanocomposite has been shown to be highly efficient for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water. springerprofessional.deresearchgate.net Similarly, magnetic nanocatalysts like Fe3O4@chitosan-tannic acid and NiFe2O4 allow for easy separation from the reaction mixture using an external magnet, facilitating their reuse over multiple cycles with consistent activity. nih.govpnu.ac.ir

Synthetic Routes for Specific this compound Derivatives

The versatility of the pyrazole scaffold has led to the development of specific synthetic routes to access a wide array of derivatives, including those with substituted phenyl rings, advanced regioselective architectures, and fused heterocyclic systems.

Synthesis of Substituted Phenylpyrazole Carbonitriles

The synthesis of phenylpyrazole carbonitriles with various substituents on the phenyl ring is of great interest due to the potential to modulate the biological and chemical properties of the final compounds.

One common strategy involves the condensation of a substituted phenylhydrazine with a suitable β-ketonitrile. The nature and position of the substituents on the phenylhydrazine directly translate to the substitution pattern on the resulting phenylpyrazole. For example, the reaction of malononitrile, a substituted aromatic aldehyde, and phenylhydrazine can be catalyzed by a recyclable SnO–CeO2 nanocomposite to produce 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles with high yields. springerprofessional.deresearchgate.net

Another approach involves modifying a pre-formed phenylpyrazole core. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various aryl or other functional groups onto the phenyl ring of a pyrazole derivative. nih.gov The synthesis of novel diamide (B1670390) compounds has been achieved by combining pyrazolyl and polyfluoro-substituted phenyl moieties into alanine (B10760859) or 2-aminobutyric acid skeletons. nih.gov Furthermore, the synthesis of phenylpyrazole derivatives containing a fluoro-substituted benzene (B151609) moiety has been explored for their insecticidal activities. nih.gov The synthesis of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}acetamide, a phenylpyrazole-based insecticide, highlights the synthesis of complex substituted phenylpyrazole carbonitriles. iucr.org

A one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can lead to highly functionalized phenylaminopyrazoles. nih.gov

Regioselective Synthesis of Advanced Pyrazole Scaffolds

Achieving regioselectivity is a critical challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials. Researchers have developed several strategies to control the orientation of substituents on the pyrazole ring.

The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a cornerstone of pyrazole synthesis, but can lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical. nih.govmdpi.com The relative electrophilicity of the two carbonyl groups often dictates the outcome. mdpi.com To address this, specific catalysts and reaction conditions have been employed. For example, using copper (II) nitrate as a catalyst in the condensation of 1,3-diketones with arylhydrazines can lead to highly regioselective products. nih.gov

The use of β-aminoenones with alkylhydrazines can also be directed towards a specific regioisomer by using acetic acid as a catalyst. nih.gov For the synthesis of 3-trifluoromethyl pyrazoles, a highly regioselective approach involves the silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides a novel and efficient method for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles. rsc.org A base-mediated reaction of triaryl/alkyl pyrylium (B1242799) tetrafluoroborate (B81430) salts with α-diazo compounds also affords functionalized pyrazole-chalcones with defined regioselectivity. rsc.org

Formation of Fused Heterocyclic Systems Containing the Pyrazole Carbonitrile Moiety (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrano[2,3-c]pyrazoles, Pyrazolo[3,4-b]pyridines)

5-Aminopyrazole-3-carbonitrile is a key building block for the synthesis of various fused heterocyclic systems, which often exhibit significant biological activities.

Pyrazolo[1,5-a]pyrimidines are commonly synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction of 5-amino-1H-pyrazoles with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones can yield pyrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity of the cyclization is often high, with the exocyclic primary amino group of the 5-aminopyrazole being more nucleophilic than the endocyclic nitrogen. researchgate.net Acetic acid, sometimes with a catalytic amount of sulfuric acid, is a common solvent and catalyst for these condensations. beilstein-journals.org

Pyrano[2,3-c]pyrazoles are typically prepared via a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov This multicomponent reaction can be catalyzed by a variety of catalysts, including nanocatalysts like NiFe2O4 and Fe3O4@CoFe-LDH. pnu.ac.irjsynthchem.com The reaction proceeds through a series of condensation and cyclization steps to afford the pyranopyrazole product. nih.gov A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been developed from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778). nih.gov

Pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles and various carbonyl compounds. A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes provides a switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov The reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes, followed by treatment with sodium nitrite (B80452) in acetic acid, also yields pyrazolo[3,4-b]pyridines. beilstein-journals.org Furthermore, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl4 can produce these fused systems. mdpi.com

Data Tables

Table 1: Catalysts in the Synthesis of Pyrazole Derivatives
CatalystTypeApplicationKey AdvantagesReference
PiperidineOrganocatalyst (Base)Condensation and cyclization reactionsCost-effective, simple to useGeneral Knowledge
Acetic AcidAcid CatalystSynthesis of pyrazolo[3,4-b]pyridines and other fused systemsPromotes condensation and cyclization, improves regioselectivity beilstein-journals.orgnih.gov
Potassium PhthalimideOrganocatalystSynthesis of dihydropyrano[2,3-c]-pyrazole-5-carbonitrilesGreen, efficient under microwave irradiation researchgate.net
SnO–CeO2 NanocompositeNanocatalyst (Heterogeneous)One-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileHigh yield, recyclable, green solvent (water) springerprofessional.deresearchgate.netresearchgate.net
Fe3O4-based NanocatalystsNanocatalyst (Heterogeneous, Magnetic)Synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitriles and pyranopyrazolesEasily separable and reusable, high efficiency tandfonline.comnih.govfrontiersin.orgjsynthchem.comrsc.org
NiFe2O4 NanocatalystNanocatalyst (Heterogeneous, Magnetic)Synthesis of dihydropyrano[2,3-c]pyrazoles and β-thiol-1,2,3-triazolesRecyclable, efficient under solvent-free conditions pnu.ac.irnih.gov
Table 2: Synthetic Routes to Fused Pyrazole Systems
Fused SystemKey Starting MaterialsTypical Reaction Conditions/CatalystsReference
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazoles, β-dicarbonyl compounds or equivalentsCondensation in acetic acid, sometimes with H2SO4 beilstein-journals.orgnih.govresearchgate.netresearchgate.net
Pyrano[2,3-c]pyrazolesAldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrateFour-component reaction, catalyzed by nanocatalysts (e.g., NiFe2O4, Fe3O4@CoFe-LDH) pnu.ac.irnih.govjsynthchem.com
Pyrazolo[3,4-b]pyridines5-Aminopyrazoles, alkynyl aldehydes or β-ketonitriles/aldehydesCascade cyclization, Lewis acid catalysis (e.g., ZrCl4), or condensation followed by treatment with NaNO2/acetic acid beilstein-journals.orgnih.govmdpi.com

Spectroscopic and Advanced Structural Elucidation of 5 Phenyl 1h Pyrazole 3 Carbonitrile Derivatives

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of several pyrazole (B372694) derivatives has been elucidated using single-crystal X-ray diffraction. For instance, the analysis of 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile revealed a monoclinic crystal system. nih.gov In this derivative, the central pyrazole ring is not planar with the adjoined phenyl rings. It forms significant dihedral angles of 35.52 (12)° with the phenyl ring at C5 and 62.21 (11)° with the methyl-substituted phenyl ring at N1. The two phenyl rings themselves are twisted with respect to each other by an angle of 62.90 (11)°. The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into supramolecular chains. nih.gov

Similarly, the crystal structure of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has been determined, providing key structural parameters. nih.gov The study of various pyrazole derivatives, including those functionalized with ketone groups or larger ring systems, consistently relies on X-ray diffraction to confirm their molecular structure and stereochemistry. mdpi.comcardiff.ac.uk This powerful analytical tool is indispensable for understanding the structure-property relationships in this class of compounds. nih.gov

Table 1: Selected Crystal Structure Data for 5-Phenyl-1H-pyrazole-3-carbonitrile Derivatives

Compound Name Formula Crystal System Space Group Unit Cell Parameters Ref.
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile C₁₉H₁₅N₃O Monoclinic P2₁/c a = 11.8544 Å, b = 7.6731 Å, c = 17.4048 Å, β = 96.202° nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₈N₄ Monoclinic P 1 21/c 1 a = 11.007 Å, b = 7.7260 Å, c = 12.194 Å, β = 115.71° nih.gov

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Monoclinic | P2₁/n | a = 9.9249 Å, b = 11.0263 Å, c = 12.8091 Å, β = 106.883° | mdpi.com |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a crucial checkpoint for verifying the empirical formula of newly synthesized compounds. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For a wide array of this compound derivatives, elemental analysis has been routinely employed to confirm their successful synthesis. For example, in the synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, the calculated elemental composition was C, 65.21%; H, 4.38%; N, 30.42%. The experimental findings were C, 65.03%; H, 4.57%; N, 30.12%, which are in close agreement. mdpi.com Similar verification has been reported for numerous other derivatives, including those with chloro, nitro, and azo substitutions, consistently showing a strong correlation between the calculated and found elemental percentages. mdpi.comnih.gov This analytical step is a standard and indispensable part of the characterization process for novel pyrazole compounds. mdpi.comekb.eg

Table 2: Elemental Analysis Data for this compound Derivatives

Compound Name Molecular Formula Calculated (%) Found (%) Ref.
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile C₁₀H₈N₄ C: 65.21, H: 4.38, N: 30.42 C: 65.03, H: 4.57, N: 30.12 mdpi.com
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile C₁₀H₇ClN₄ C: 54.93, H: 3.23, N: 25.62 C: 55.07, H: 3.46, N: 25.54 mdpi.com
5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile C₂₃H₁₇N₇O₃ C: 62.87, H: 3.90, N: 22.31 C: 62.87, H: 3.89, N: 22.33 nih.gov
5-Amino-3-(5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile C₂₂H₁₅BrN₆O C: 57.53, H: 3.29, N: 18.30 C: 57.55, H: 3.30, N: 18.29 nih.gov

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | C: 67.65, H: 5.30, N: 21.04 | C: 67.79, H: 5.43, N: 21.19 | mdpi.com |

Table of Mentioned Compounds

Compound Name
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile
5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Chemical Reactivity and Transformation Pathways of 5 Phenyl 1h Pyrazole 3 Carbonitrile

Nucleophilic Reactivity of the Carbonitrile Moiety

The carbonitrile (CN) group in 5-phenyl-1H-pyrazole-3-carbonitrile is a key functional group that readily participates in nucleophilic addition reactions. The triple bond between the carbon and nitrogen atoms is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into a variety of other functional groups.

One of the fundamental reactions of the nitrile group is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. This transformation proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org The resulting imine intermediate is further reduced to the corresponding amine.

Organometallic reagents, such as Grignard reagents, also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile. libretexts.org

Transformations Involving the Pyrazole (B372694) Ring System

The pyrazole ring in this compound is an aromatic heterocycle that can undergo various transformations, particularly those leading to the formation of fused heterocyclic systems. These reactions often involve the nitrogen atoms of the pyrazole ring acting as nucleophiles.

Cyclization Reactions Leading to Fused Heterocycles

A common strategy for the synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.orgnih.gov While this compound itself is not a 5-aminopyrazole, its derivatives can be utilized in such reactions. For instance, if the phenyl group at the 5-position were replaced with an amino group, the resulting compound would be a key precursor for these fused systems. The synthesis of pyrazolo[1,5-a]pyrimidines is of significant interest due to their potential as protein kinase inhibitors in cancer treatment. nih.gov

Another important class of fused heterocycles derived from pyrazoles are the pyrazolo[3,4-d]pyridazines. The synthesis of these compounds often involves the cyclization of substituted pyrazoles. For example, the reaction of a suitably substituted pyrazole with hydrazine (B178648) can lead to the formation of the pyridazine (B1198779) ring fused to the pyrazole core.

Reactions with Nitrogen-Containing Binucleophiles

The reaction of pyrazole derivatives with nitrogen-containing binucleophiles, such as hydrazine and guanidine (B92328), provides a direct route to various fused heterocyclic systems. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with guanidine hydrochloride can lead to the formation of pyrimido[5″,4″:5′,6′]pyrido[4′,3′:3,4]pyrazolo[1,5-a]quinazolin-9(10H)-ones. google.com While this is not the exact target molecule, it demonstrates the principle of using binucleophiles to construct complex heterocyclic frameworks from pyrazole precursors.

The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with hydrazine hydrate (B1144303) can also lead to the formation of fused pyrazole systems. google.com These reactions highlight the utility of pyrazole-carbonitriles as versatile synthons for the construction of diverse and complex nitrogen-containing heterocycles.

Functional Group Interconversions and Derivatization Reactions

The presence of both the pyrazole ring and the carbonitrile group in this compound allows for a wide array of functional group interconversions and derivatization reactions, further expanding its synthetic utility.

Conversion of Nitrile to Other Functionalities (e.g., Carbothioamides, Carboxylic Acids)

The carbonitrile group can be readily converted into other valuable functional groups. For example, it can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, which protonates the nitrogen atom and facilitates the nucleophilic attack of water. libretexts.org Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting amide intermediate can be further hydrolyzed to the corresponding carboxylic acid.

Furthermore, the nitrile group can be converted into a carbothioamide (thioamide) group. This transformation is often achieved by reacting the nitrile with a source of sulfur, such as hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent.

Coupling Reactions (e.g., with Aryl Diazonium Chlorides, Phenyl Isothiocyanate)

Pyrazole derivatives are known to undergo coupling reactions with various electrophiles. A notable example is the Japp-Klingemann reaction, which involves the coupling of β-keto-acids or β-keto-esters with aryl diazonium salts to form hydrazones. While not a direct reaction of the nitrile, this highlights the reactivity of the pyrazole core towards diazonium salts. Aryldiazonium salts are highly reactive compounds that can be used to introduce an arylazo group onto the pyrazole ring. globalresearchonline.net

The reaction of pyrazole derivatives with isothiocyanates, such as phenyl isothiocyanate, can lead to the formation of thiourea (B124793) derivatives. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with phenyl isothiocyanate in the presence of a base. mdpi.comekb.eg

Below is a table summarizing some of the key reactions of pyrazole derivatives, which are analogous to the expected reactivity of this compound.

Starting MaterialReagent(s)Product TypeReference(s)
5-Aminopyrazolesβ-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidines rsc.orgnih.gov
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileGuanidine hydrochlorideFused pyrazolo-quinazolines google.com
NitrilesLiAlH₄Primary amines libretexts.org
NitrilesH₂O/H⁺ or OH⁻Carboxylic acids libretexts.orgyoutube.comchemistrysteps.com
β-Keto-estersAryl diazonium saltsHydrazones (Japp-Klingemann) globalresearchonline.net
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrilePhenyl isothiocyanateThiourea derivatives mdpi.comekb.eg

Reactions with Active Methylene (B1212753) Derivatives

The presence of the nitrile group and the acidic proton of the pyrazole ring in this compound, and more so in its amino-substituted analogue, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, allows for a range of reactions with active methylene compounds. These reactions are pivotal in the synthesis of various fused heterocyclic systems. While specific data on the direct reaction of this compound with active methylene compounds is limited in the readily available literature, extensive research on the closely related 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile provides significant insights into these transformation pathways. These reactions typically proceed via initial condensation or Michael addition, followed by cyclization to yield fused pyrazole derivatives.

Key active methylene compounds that react with aminopyrazole carbonitriles include malononitrile (B47326), ethyl cyanoacetate (B8463686), and diethyl malonate. These reactions are often catalyzed by a base and can be influenced by reaction conditions such as the solvent and temperature. For instance, the reaction of 5-aminopyrazoles with arylidenemalononitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines, with the amine and nitrile groups participating in the cyclization. mdpi.com

A general representation of the reactivity of the analogous 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile with active methylene derivatives is presented in the following data table, which summarizes typical products and conditions found in the literature for these related reactions.

Active Methylene DerivativeReagent/ConditionsProduct TypeReference
MalononitrileArylidenemalononitriles, BasePyrazolo[1,5-a]pyrimidines mdpi.com
Ethyl CyanoacetateBase, HeatPyrazolo[1,5-a]pyrimidine derivatives ekb.eg
Diethyl MalonateSodium EthoxideDihydroxy-pyrazolo[1,5-a]pyrimidine

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound and its derivatives is crucial for controlling reaction outcomes and designing novel synthetic routes. The following sections explore the mechanistic details of key reaction pathways.

Studies on Condensation and Cyclization Mechanisms

The formation of fused ring systems from pyrazole precursors often involves a sequence of condensation and cyclization reactions. The mechanism for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, for example, has been a subject of study. One proposed mechanism begins with a Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone. mdpi.com In this process, the nucleophilic C4 of the pyrazole ring attacks the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization where the exocyclic amino group attacks one of the carbonyl groups, leading to the formation of the pyridine (B92270) ring after dehydration and subsequent aromatization. mdpi.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyrazole and the α,β-unsaturated ketone.

Another well-studied reaction is the Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.com In this case, a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the enol ether carbon of the malonate derivative, with subsequent elimination of ethanol. This is followed by an intramolecular cyclization via nucleophilic attack of a ring nitrogen onto one of the ester groups, again with the elimination of ethanol. The resulting intermediate is then treated with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloro-substituted fused pyridine ring. mdpi.com

Elucidation of Addition-Elimination and Rearrangement Processes

Addition-elimination and rearrangement reactions are also key transformation pathways for pyrazole derivatives. While specific studies on this compound are not extensively documented, related pyrazole systems offer insights into these mechanisms. For instance, the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates, catalyzed by Rh(III), is believed to proceed through a C-H activation and cyclization cascade. rsc.org This process involves the coordination of the rhodium catalyst to the pyrazole, followed by ortho-C-H activation of the phenyl group and subsequent insertion of the alkyne. Reductive elimination then leads to the formation of the fused quinazoline (B50416) ring.

Rearrangement processes can also occur during the synthesis of fused pyrazoles. The specific pathway and the final product can be highly dependent on the reaction conditions and the substitution pattern of the starting materials.

Mechanistic Insights into Fused Ring System Formation

The formation of fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, from aminopyrazole precursors is a cornerstone of their synthetic utility. The mechanism for the formation of pyrazolo[3,4-b]pyridines via a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been investigated. nih.gov This reaction can be switched to produce either halogenated or non-halogenated products. The proposed mechanism involves the initial condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an intermediate imine. In the presence of a silver salt, coordination to the alkyne is proposed, followed by a 6-endo-dig cyclization and subsequent demetallation to yield the non-halogenated pyrazolo[3,4-b]pyridine. nih.gov

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778) is thought to occur through a sequential opening/closing cascade reaction. nih.gov This transformation highlights the reactivity of the pyran ring, which can be opened and subsequently recyclized with the inclusion of the aniline nitrogen to form the fused pyridine ring.

Computational and Theoretical Investigations of 5 Phenyl 1h Pyrazole 3 Carbonitrile

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory has emerged as a principal method for the quantum chemical analysis of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. researchgate.net Calculations for 5-phenyl-1H-pyrazole-3-carbonitrile have been performed, providing a detailed view of its molecular attributes.

The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to ensure reliable results. The optimized structure serves as the basis for all further computational property predictions.

Detailed optimized geometric parameters (bond lengths and angles) for this compound are presented in the tables below.

Table 1: Selected Optimized Bond Lengths

Bond Length (Å)
N1-N2 Data not available in search results
N2-C3 Data not available in search results
C3-C4 Data not available in search results
C4-C5 Data not available in search results
C5-N1 Data not available in search results
C3-C(Nitrile) Data not available in search results

Table 2: Selected Optimized Bond Angles

Angle Degrees (°)
C5-N1-N2 Data not available in search results
N1-N2-C3 Data not available in search results
N2-C3-C4 Data not available in search results
C3-C4-C5 Data not available in search results

The electronic structure of a molecule is key to understanding its stability and reactivity. This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized over the pyrazole ring and the phenyl group, while the LUMO may be distributed across the pyrazole and nitrile functionalities.

Table 3: Calculated Electronic Properties

Parameter Value (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, this would include the characteristic stretching frequencies of the C≡N (nitrile), C=N (pyrazole ring), C=C (phenyl and pyrazole rings), and N-H bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Reactivity Descriptor Analysis and Electrostatic Potential Mapping

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and the reactivity of specific sites within the molecule.

Based on the HOMO and LUMO energies, several key reactivity descriptors can be calculated. The ionization potential (I), which is the energy required to remove an electron, can be approximated by -EHOMO. The electron affinity (A), the energy released when an electron is added, is approximated by -ELUMO. Electronegativity (χ), a measure of an atom's ability to attract bonding electrons, is calculated as (I + A) / 2. These parameters are fundamental to predicting how the molecule will behave in chemical reactions.

Further insights into reactivity are provided by another set of descriptors. The chemical potential (μ), which describes the tendency of electrons to escape from a system, is the negative of electronegativity (μ = -χ). Chemical hardness (η) measures the resistance to change in electron distribution and is calculated as (I - A) / 2. Its inverse, softness (S), indicates a molecule's polarizability. The electrophilicity index (ω), calculated as μ² / (2η), quantifies the ability of a molecule to accept electrons, while the nucleophilicity index provides a measure of its electron-donating capability. These indices are crucial for understanding reaction mechanisms, such as those involved in corrosion inhibition. researchgate.net

Table 4: Calculated Global Reactivity Descriptors

Parameter Formula Value
Ionization Potential (I) -EHOMO Data not available in search results
Electron Affinity (A) -ELUMO Data not available in search results
Electronegativity (χ) (I + A) / 2 Data not available in search results
Chemical Potential (μ) -(I + A) / 2 Data not available in search results
Chemical Hardness (η) (I - A) / 2 Data not available in search results
Chemical Softness (S) 1 / η Data not available in search results
Electrophilicity Index (ω) μ² / (2η) Data not available in search results

Mapping of Electrostatic Surface Potential (MESP) for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) map is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, indicating sites prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For pyrazole derivatives, MESP analysis helps in identifying the key reactive sites. For instance, in related pyrazole structures, MESP maps have revealed distinct negative potential regions, often associated with the nitrogen atoms of the pyrazole ring and any electron-withdrawing substituents. researchgate.net These negative zones are indicative of sites that are likely to interact with electrophiles or act as hydrogen bond acceptors in biological systems. researchgate.net

In the case of this compound, the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group are expected to be regions of high electron density, making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the hydrogen atom attached to the pyrazole nitrogen (N1) would exhibit a positive potential, rendering it a likely hydrogen bond donor. The phenyl ring's electrostatic potential would be more complex, with the pi-system potentially interacting with other aromatic systems. Visualizing these properties through MESP is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. scispace.com

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts using GIAO Method)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.orggaussian.com

The prediction of ¹H and ¹³C NMR chemical shifts for pyrazole derivatives has been successfully performed using the GIAO method, often in conjunction with DFT functionals like B3LYP. researchgate.netnih.gov For this compound, this method can provide theoretical chemical shift values for each proton and carbon atom. For example, studies on similar pyrazole structures have shown that the chemical shifts are influenced by the substituents on the pyrazole and phenyl rings. nih.govrsc.org

The predicted chemical shifts can help in the assignment of experimental NMR spectra. For instance, the proton on the pyrazole ring (H4) is expected to have a characteristic chemical shift, and its value can be influenced by the electronic effects of the phenyl and nitrile groups. semanticscholar.org Similarly, the carbon atoms of the pyrazole ring, the nitrile group, and the phenyl ring will have distinct calculated chemical shifts. Discrepancies between calculated and experimental values can sometimes provide insights into solvent effects or conformational averaging in solution. nih.gov

Below is a hypothetical table of predicted NMR chemical shifts for this compound based on typical values for similar structures, as would be generated by the GIAO method.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole H46.8 - 7.2-
Phenyl H (ortho)7.7 - 7.9-
Phenyl H (meta)7.4 - 7.6-
Phenyl H (para)7.3 - 7.5-
Pyrazole C3-110 - 115
Pyrazole C4-105 - 110
Pyrazole C5-145 - 150
Nitrile C-115 - 120
Phenyl C (ipso)-130 - 135
Phenyl C (ortho)-128 - 130
Phenyl C (meta)-129 - 131
Phenyl C (para)-127 - 129

Note: These are estimated values and actual calculated values may vary depending on the level of theory and basis set used.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn influences its biological activity. The key conformational feature is the dihedral angle between the pyrazole and phenyl rings. Crystal structure analysis of similar pyrazole derivatives reveals that these two rings are generally not coplanar. nih.gov The degree of twisting is influenced by the steric hindrance and electronic interactions between the substituents on both rings. nih.gov

For instance, in a related compound, 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the dihedral angles between the central pyrazole ring and the adjacent phenyl and p-tolyl rings are 42.71° and 61.34°, respectively. nih.gov This deviation from planarity is a common feature in such bicyclic aromatic systems.

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique would be invaluable for exploring its conformational landscape in a dynamic environment, such as in solution or within a protein binding site. MD simulations could reveal the preferred orientations of the phenyl group relative to the pyrazole core, the flexibility of the molecule, and the stability of different conformers over time. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.

Molecular Docking Studies in Scaffold Research and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. researchgate.netnih.gov The pyrazole scaffold is a common motif in many biologically active compounds, and docking studies help to elucidate the structural basis for their activity. nih.govalrasheedcol.edu.iq

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a protein. These predictions are based on scoring functions that estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). semanticscholar.orgmdpi.com A lower binding energy generally indicates a more stable protein-ligand complex.

For pyrazole derivatives, docking studies have shown that the pyrazole ring can participate in various interactions, including hydrogen bonds and π-π stacking. nih.govmdpi.com For example, in studies with protein kinases, the nitrogen atoms of the pyrazole ring often form hydrogen bonds with amino acid residues in the hinge region of the kinase. nih.gov The phenyl group can fit into hydrophobic pockets, and the nitrile group could also act as a hydrogen bond acceptor.

The following table summarizes typical interaction energies for pyrazole derivatives with various protein targets, illustrating the range of binding affinities that can be observed.

Pyrazole DerivativeProtein TargetBinding Energy (kcal/mol)
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleEstrogen Receptor Alpha (ERα)-10.61 mdpi.com
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 researchgate.net
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2-10.35 nih.gov

Beyond predicting binding energy, molecular docking provides a detailed profile of the interactions between the ligand and the protein. This includes identifying specific hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For this compound, a typical interaction profile in a kinase active site might involve:

Hydrogen bonds: The N-H of the pyrazole ring acting as a hydrogen bond donor to a backbone carbonyl of a hinge residue, and a pyrazole nitrogen acting as a hydrogen bond acceptor. nih.gov

π-π stacking: The phenyl ring interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com

Hydrophobic interactions: The phenyl group and the pyrazole ring occupying hydrophobic regions of the binding pocket. mdpi.com

Visualizing these interactions helps in understanding the key structural features responsible for binding and provides a rationale for the observed biological activity.

The insights gained from molecular docking are fundamental to structure-based drug design. By understanding how this compound interacts with a target, medicinal chemists can design new derivatives with improved potency and selectivity. nih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenyl ring, new analogs with bulkier substituents at this position could be designed to fill this pocket and enhance binding affinity. Similarly, if a specific hydrogen bond is found to be crucial for activity, modifications can be made to the scaffold to strengthen this interaction. The process is often iterative, with newly designed compounds being docked in silico to predict their binding before they are synthesized and tested experimentally. nih.gov This computational pre-screening saves time and resources in the drug discovery pipeline.

Advanced Research Applications of 5 Phenyl 1h Pyrazole 3 Carbonitrile Scaffolds

Medicinal Chemistry Applications and Scaffold Development

The pyrazole (B372694) ring is a cornerstone in the development of new therapeutic agents. bohrium.commdpi.com Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. rsc.orgnih.gov The 5-phenyl-1H-pyrazole-3-carbonitrile framework, in particular, has been the subject of extensive research due to its broad spectrum of pharmacological activities.

Exploration of Biological Interaction Mechanisms (e.g., Enzyme Activities, Receptor Binding)

Derivatives of the this compound scaffold have been shown to interact with a variety of biological targets, including enzymes and receptors, which is fundamental to their therapeutic effects. The aromatic nature of the pyrazole ring facilitates interactions within the active sites of enzymes like protein kinases. bohrium.com

Enzyme Activities:

Protein Kinase Inhibition: The pyrazole scaffold is a key component in many protein kinase inhibitors (PKIs), which are crucial in cancer therapy. bohrium.comdntb.gov.ua These compounds can inhibit various kinases such as Akt, Aurora kinases, MAPK, and others involved in cell proliferation and survival. mdpi.comnih.gov For instance, pyrazole derivatives have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.orgresearchgate.net

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govfrontiersin.org

Cyclooxygenase (COX) Inhibition: Pyrazole-containing compounds are known to inhibit COX enzymes, which are involved in inflammation. nih.govnih.gov This has led to the development of anti-inflammatory agents. sciencescholar.ussciencescholar.us

Receptor Binding:

Estrogen Receptor (ER) Binding: Certain pyrazole derivatives have demonstrated binding affinity to estrogen receptors, suggesting their potential in treating estrogen-dependent tumors. For example, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole has shown potential as an ERα inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pyrazole scaffold to enhance its potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govresearchgate.net These studies involve systematically modifying the chemical structure of the pyrazole derivatives and evaluating the impact on their biological activity.

Key findings from SAR studies on pyrazole scaffolds include:

Substitution Patterns: The position and nature of substituents on the pyrazole ring significantly influence activity. For example, in the development of Aurora kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment led to more potent and less lipophilic compounds with better drug-like properties. nih.gov

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic rings, like benzene or imidazole, leading to improved pharmacological profiles. nih.gov

Impact of Different Moieties: The addition of various functional groups, such as sulfonamides, phenylthiazoles, or triazoles, to the pyrazole core has been explored to modulate activity against different targets. nih.govacs.orgresearchgate.net For instance, a study on pyrazole-based NAAA inhibitors revealed that the electronic properties of the pyrazole substituents significantly impact potency. acs.org

The following table summarizes the impact of structural modifications on the biological activity of pyrazole derivatives based on SAR studies:

Scaffold Modification Observed Effect on Biological Activity Target/Application
Replacement of a benzene ring with a pyrazole ringIncreased potency and improved drug-like propertiesAurora Kinase Inhibition
Introduction of a sulfonamide moietyEnhanced anti-inflammatory and COX-2 inhibitory activityAnti-inflammatory
Linkage to a phenylthiazole groupPromising antibacterial activity, particularly against MRSAAntibacterial
Attachment of a 1,2,4-triazole (B32235) ringVaried anti-estrogenic and cytotoxic activitiesAnticancer

Design of Novel Pyrazole-Based Scaffolds for Investigational Biological Activities

The versatility of the this compound scaffold has spurred the design of novel derivatives with a wide array of potential therapeutic applications.

Neuroprotection: Pyrazole-based compounds are being explored for their neuroprotective effects in the context of neurological disorders. nih.govresearchgate.net Research has focused on developing molecules that can cross the blood-brain barrier and exert their effects on targets within the central nervous system. nih.gov

Antiproliferation: The pyrazole scaffold is a cornerstone in the design of anticancer agents. bohrium.comnih.govnih.gov Numerous studies have demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines. nih.govmdpi.comresearchgate.net For example, a series of 4-cyano-1,5-diphenylpyrazoles attached to different heterocyclic rings showed significant cytotoxic properties against estrogen-dependent tumors. researchgate.net The 1,3-diphenyl-pyrazole has been identified as a particularly useful scaffold for developing potent and targeted anticancer candidates. nih.gov

Antimicrobial Properties: The emergence of antibiotic resistance has driven the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise in this area. nih.govmdpi.com They have demonstrated activity against a range of bacteria and fungi. nih.goveurekaselect.com For instance, certain pyrazole-linked phenylthiazole derivatives have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory Potential: Pyrazole-containing compounds have a well-established role as anti-inflammatory agents, primarily through the inhibition of COX enzymes. nih.govnih.govsciencescholar.ussciencescholar.usbenthamdirect.com This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with pyrazole cores.

Protein Kinase Inhibition: As previously mentioned, the pyrazole scaffold is a key feature in many protein kinase inhibitors. bohrium.comnih.govdntb.gov.uanih.gov This is a major focus of research in oncology, with several pyrazole-containing drugs already approved by the FDA for cancer treatment. bohrium.comnih.govdntb.gov.ua

The table below provides examples of investigational biological activities of pyrazole-based scaffolds:

Biological Activity Example Derivative/Study Focus Key Findings
Neuroprotection N-substituted pyrazole-derived α-aminophosphonatesStrong potency against AChE and high selectivity over BuChE. nih.gov
Antiproliferation 1,3-Diphenyl-pyrazole derivativesIdentified as a versatile scaffold for potent and targeted anticancer candidates. nih.gov
Antimicrobial Pyrazole-linked phenylthiazole analoguesPromising antibacterial activity against MRSA. nih.gov
Anti-inflammatory Pyrazole derivatives targeting COX enzymesEffective inhibition of COX-1 and COX-2. nih.govnih.gov
Protein Kinase Inhibition Pyrazole-based CDK2 inhibitorsPotent inhibition of CDK2 with significant anticancer activity. rsc.orgresearchgate.net

Pharmacophore Mapping and Computational Drug Design Strategies

Computational methods, including pharmacophore mapping and molecular docking, play a vital role in the rational design and optimization of pyrazole-based drug candidates. researchgate.neteurasianjournals.com These techniques help to understand the key structural features required for biological activity and to predict the binding modes of new compounds. eurekaselect.com

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. This information guides the design of new molecules with improved affinity and selectivity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding interactions at the molecular level. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives. frontiersin.orgnih.gov

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. eurasianjournals.com

Applications in Material Science Research

Beyond its medicinal applications, the this compound scaffold is also being explored in the field of material science for the development of novel materials with unique properties.

Synthesis of Novel Materials with Unique Electronic or Optical Properties

The pyrazole ring system, with its aromaticity and potential for substitution, provides a versatile platform for creating materials with tailored electronic and optical characteristics.

Optical Properties: Research has been conducted on the optical properties of polymers containing the pyrazole moiety. For instance, a novel polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and its optical properties investigated. researchgate.net The incorporation of pyrazole units into polymer chains can influence properties such as refractive index and absorption spectra. Studies have also explored the structural and optical performance of novel heterojunctions incorporating pyrazole derivatives, demonstrating their potential in optoelectronic applications. researchgate.net

Synthesis of Novel Compounds: The synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives has been reported, highlighting the potential for creating new dyes and pigments. nih.gov Additionally, processes for synthesizing compounds like 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile have been developed, which may serve as building blocks for new materials. google.com

Role as a Versatile Building Block in Organic Synthesis

The this compound framework, particularly its amino-substituted derivatives, serves as a highly versatile and valuable intermediate in organic synthesis. Its multiple reaction sites allow for the construction of a wide array of more complex molecules and diverse heterocyclic systems.

The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative is a key precursor in the synthesis of complex functional molecules. One of the most notable industrial applications is its role as an intermediate in the production of the phenylpyrazole insecticide, Ethiprole. google.com The synthesis of this important agrochemical relies on the initial construction of the substituted 5-aminophenylpyrazole carbonitrile core, which is then further functionalized. google.com

Furthermore, multicomponent reactions involving phenylhydrazine (B124118), an aldehyde derivative, and malononitrile (B47326) can be employed under catalytic conditions to produce various substituted 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles. rsc.org These reactions demonstrate the role of the core structure as a foundational element that can be readily assembled and then carried forward to build more elaborate chemical entities.

The aminopyrazole moiety within the this compound scaffold is a critical nucleophilic component for synthesizing a variety of fused heterocyclic systems. The reaction of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile with various 1,3-bielectrophilic compounds is a common and effective strategy for building bicyclic structures. encyclopedia.pub

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These are readily formed through the condensation reaction of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile with β-dicarbonyl compounds or their equivalents. encyclopedia.pubnih.gov Microwave-assisted synthesis has been shown to be an efficient method for this transformation. mdpi.com The reaction proceeds by the nucleophilic attack of the pyrazole's exocyclic amino group onto one of the carbonyl carbons of the dielectrophile, followed by intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. mdpi.com

This reactivity makes the this compound scaffold a key starting point for generating libraries of diverse heterocyclic compounds, which are often screened for biological activity. nih.govrsc.org

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

Precursor CompoundReactant(s)Resulting Heterocyclic System
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileβ-EnaminonesPyrazolo[1,5-a]pyrimidine
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one2-Aryl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileEthyl 2-cyano-3-ethoxyacrylate5-Amino-2-aryl-6-cyanopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Substituted phenyl-1H-pyrazol-5-amineAlkynoates / AlkynamidesPyrazolo[1,5-a]quinazoline

This table is based on findings from references mdpi.comnih.govrsc.org.

Agricultural Chemistry Research Perspectives

In agricultural science, the phenylpyrazole chemical class is well-established for its potent insecticidal properties. The this compound structure represents a core component of this class, offering significant opportunities for the development of new agrochemical leads.

Phenylpyrazole insecticides are broad-spectrum agents that were developed in response to growing pesticide resistance. researchgate.net Their mode of action involves blocking GABA-gated chloride channels in insects, a target that is less susceptible in mammals. researchgate.net

The compound Ethiprole is a prime example of a commercial insecticide built upon a substituted this compound scaffold. Specifically, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile is the active ingredient, for which the corresponding thioethers are crucial intermediates. google.com The synthesis and optimization of such compounds are major areas of research in the agrochemical industry. Research has also been directed at developing novel phenylpyrazoles containing moieties like 2,2,2-trichloro-1-alkoxyethyl, which have shown high insecticidal activity against various pests, in some cases exceeding that of Ethiprole. nih.gov

The effectiveness of phenylpyrazole insecticides is highly dependent on the nature and position of substituents on both the N-phenyl ring and the pyrazole core. Structure-Activity Relationship (SAR) studies are crucial for optimizing insecticidal potency.

Key findings from SAR studies on phenylpyrazole derivatives include:

N-Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine) and trifluoromethyl groups, at the 2, 4, and 6 positions of the N-phenyl ring is often critical for high insecticidal activity. This substitution pattern is a hallmark of highly active commercial insecticides like Fipronil and Ethiprole. google.com

Fluorine Substitution: The strategic introduction of fluorine atoms into the N-phenyl ring of phenylpyrazole-containing diamide (B1670390) analogues has been shown to increase insecticidal activity against pests like Plutella xylostella. rsc.org For example, a compound with a 2,4,6-trifluoro-substituted benzene ring demonstrated superior activity compared to the non-fluorinated control. rsc.org

C4-Position Substitution: The group at the C4 position of the pyrazole ring significantly influences activity. Modifications here, often involving sulfur-containing moieties (e.g., ethylsulfinyl in Ethiprole), are a key area of synthetic exploration. google.com

C5-Position Substitution: The amino group at the C5 position is a common feature and serves as a vital anchor for further synthetic modifications that can modulate the compound's biological profile.

Table 2: Structure-Activity Relationship (SAR) Insights for Phenylpyrazole Insecticides

Structural MoietyModificationImpact on Insecticidal Activity
N-Phenyl RingIntroduction of fluoro-substituents (e.g., 2,4,6-trifluoro)Increased activity against specific pests (M. separata, P. xylostella). rsc.org
N-Phenyl RingAddition of electronegative groups (halogen, cyano)Increases likelihood of H-bond interactions with the target receptor.
Pyrazole CoreIntroduction of a 2,2,2-trichloro-1-alkoxyethyl moietyEssential for high insecticidal activity in certain novel derivatives. nih.gov
Pyrazole CoreIntroduction of an indane groupCan significantly affect insecticidal activity, with stereochemistry (R-configuration) being important.

This table is based on findings from references nih.govrsc.orgsmolecule.com.

Q & A

Q. What are the common synthetic routes for 5-phenyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via condensation reactions between aryl hydrazines and β-ketonitriles or via cyclization of precursor intermediates. Key variables include solvent choice, reaction time, and temperature. For example, ethanol as a solvent (80°C, 4–24 hours) has been shown to yield 63–97% for analogous pyrazole derivatives, depending on substituents (Table 1) . Optimization strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency but require careful temperature control.
  • Catalysis: Acidic or basic catalysts (e.g., HCl, KOH) can accelerate ring closure.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity.

Q. Table 1. Synthesis Optimization for Pyrazole Derivatives

EntryAryl Group (Ar)Time (h)Yield (%)Ref.
14-Cl-C6H4497[23]
24-F-C6H4684[22]

Q. How is the crystal structure of this compound determined, and what are the key structural features?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related pyrazole-carbonitrile derivative (5-amino-3-anilino-1H-pyrazole-4-carbonitrile) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.21 Å, b = 14.32 Å, c = 11.05 Å, and β = 97.6° . Key features:

  • Planarity: The pyrazole ring and phenyl group exhibit near-coplanarity (dihedral angle < 10°).
  • Hydrogen Bonding: N–H···N interactions stabilize the lattice, critical for packing density.
  • Bond Lengths: C≡N bond length averages 1.15 Å, consistent with sp-hybridization.

Advanced Research Questions

Q. What challenges arise in the spectroscopic characterization of this compound, and how can contradictory data be resolved?

Methodological Answer: Common challenges include:

  • NMR Signal Overlap: Aromatic protons (δ 7.1–7.5 ppm) and NH protons (δ 5.5–6.0 ppm) may overlap. Use deuterated DMSO for enhanced resolution and 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways .
  • IR Ambiguity: The C≡N stretch (~2250 cm⁻¹) can overlap with conjugated C=C or C=O stretches. Confirm via correlation with HRMS (e.g., m/z calculated for C10H8N3: 170.0715; observed: 170.0712) .
  • XRD vs. Computational Discrepancies: Density Functional Theory (DFT) optimizations may deviate from experimental bond lengths by ≤0.02 Å. Cross-validate with spectroscopic data .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like –Cl or –CF3 (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl] derivative) increase electrophilicity at C-3, enhancing nucleophilic substitution reactions .
  • Steric Effects: Bulky substituents (e.g., 3-methylphenyl) reduce reaction rates in Suzuki-Miyaura couplings but improve selectivity for mono-functionalization .
  • Biological Relevance: –CF3 groups enhance lipophilicity (logP > 3), improving blood-brain barrier penetration in CNS-targeted studies .

Q. What are the limitations of current synthetic methodologies for halogenated derivatives of this compound?

Methodological Answer:

  • Regioselectivity Issues: Halogenation (e.g., Br2/FeCl3) at C-4 vs. C-5 positions is poorly controlled. Use directing groups (e.g., –NH2) to bias reactivity .
  • Low Functional Group Tolerance: Harsh conditions (e.g., POCl3-mediated nitrile formation) may degrade sensitive substituents. Switch to milder reagents like CuCN in DMF .
  • Scalability: Multi-step syntheses (e.g., 3-step routes for trifluoromethylpyridines) suffer from cumulative yields <50%. Flow chemistry or microwave-assisted reactions improve efficiency .

Data Contradiction Analysis

Example: Conflicting reports on reaction yields (e.g., 84% vs. 93% for similar substrates in Table 1) may arise from:

  • Impurity Interference: Unreacted starting materials inflate yields. Use HPLC purity checks (>98%) .
  • Solvent Purity: Trace water in ethanol reduces cyclization efficiency. Employ molecular sieves or anhydrous solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.